1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with ethoxy and methoxy phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione
- 2-Methoxyphenyl isocyanate
Uniqueness
1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-3-25-17-10-8-16(9-11-17)21-19(22)13-15(20(21)23)12-14-6-4-5-7-18(14)24-2/h4-11,15H,3,12-13H2,1-2H3 |
InChI Key |
DGJQGVSWZFAHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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